1-(Butylcarbamoyl)piperidine-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a butylcarbamoyl group and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 228.29 g/mol. The compound typically appears as a white to off-white powder and is known for its moderate solubility in water and organic solvents. It has garnered attention for its potential applications in pharmacology and organic synthesis due to its structural features that may influence biological activity.
1-(Butylcarbamoyl)piperidine-4-carboxylic acid is classified as an organic compound, specifically an amino acid derivative. It is part of a broader category of piperidine derivatives, which are known for their diverse biological activities and utility in medicinal chemistry. The compound can be sourced through various synthetic routes that involve multi-step organic reactions .
The synthesis of 1-(butylcarbamoyl)piperidine-4-carboxylic acid typically involves several key steps:
These methods can vary significantly based on the specific reagents and conditions used, such as temperature, solvent choice, and reaction time .
The molecular structure of 1-(butylcarbamoyl)piperidine-4-carboxylic acid features:
This structural arrangement contributes to its potential biological activity, particularly in modulating neurotransmitter systems due to its resemblance to other neuroactive compounds.
1-(Butylcarbamoyl)piperidine-4-carboxylic acid exhibits reactivity typical of compounds containing both amide and carboxylic acid functionalities:
These reactions expand its utility in synthetic organic chemistry, allowing for further derivatization or incorporation into larger molecular frameworks .
The mechanism of action for 1-(butylcarbamoyl)piperidine-4-carboxylic acid primarily involves interactions with biological targets related to neurotransmitter systems. Preliminary studies suggest that it may influence synaptic transmission by binding to specific receptors or modulating receptor activity. This interaction could potentially lead to changes in neurotransmitter release or receptor sensitivity, although comprehensive biological evaluations are still necessary to elucidate these mechanisms fully .
1-(Butylcarbamoyl)piperidine-4-carboxylic acid exhibits properties consistent with its functional groups:
1-(Butylcarbamoyl)piperidine-4-carboxylic acid has potential applications in several fields:
Research is ongoing into its binding affinity with various biological targets, which could lead to novel therapeutic applications .
The synthesis of 1-(butylcarbamoyl)piperidine-4-carboxylic acid centers on strategic modifications of the piperidine scaffold. A prevalent route involves C-4 carboxylic acid pre-functionalization, where piperidine-4-carboxylic acid (isonipecotic acid) serves as the starting material. In a representative protocol, isonipecotic acid undergoes N-Boc protection using di-tert-butyl dicarbonate (Boc₂O) in a mixture of aqueous NaOH and tert-butanol, yielding N-Boc-piperidine-4-carboxylic acid in near-quantitative yield [5]. Subsequent coupling with n-butylamine is achieved using carbodiimide reagents (e.g., DCC) or active ester methods, followed by acidic deprotection (e.g., trifluoroacetic acid) to unmask the piperidine nitrogen for carbamoyl formation [1] [5].
Alternatively, carboxyl group late-stage activation employs piperidine-4-carboxylic acid esters. Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate, synthesized via DCC/HOBt-mediated coupling of methyl piperidine-4-carboxylate with butyl isocyanate, undergoes alkaline hydrolysis (NaOH) to furnish the target carboxylic acid [1]. This approach mitigates side reactions during coupling but requires stringent control of hydrolysis conditions to preserve the carbamoyl bond.
Table 1: Key Synthetic Routes to the Piperidine Core
Strategy | Key Reagents | Intermediate | Yield Range |
---|---|---|---|
C-4 Pre-functionalization | Boc₂O, NaOH, tert-butanol | N-Boc-piperidine-4-carboxylic acid | 95-100% [5] |
Carboxyl Late-stage Hydrolysis | DCC/HOBt, n-butylamine, NaOH | Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate | 70-85% [1] |
Reductive Amination | 4-Cyanopiperidine, H₂/Pd, butyl isocyanate | 1-(Butylcarbamoyl)piperidine-4-carbonitrile | 60-75% [1] |
A third route utilizes reductive amination of 4-cyanopiperidine with butylamine, followed by carbamoylation and nitrile hydrolysis. While step-efficient, this method faces challenges in regioselectivity during nitrile reduction and requires harsh conditions (e.g., concentrated HCl) for carboxylic acid liberation [1].
Orthogonal protection schemes are critical for selective functionalization. The Boc group excels in piperidine nitrogen protection due to its stability under nucleophilic conditions (e.g., amine coupling) and mild deprotection with acids (e.g., TFA in dichloromethane, >95% yield) [2] [5]. Its robustness against bases and nucleophiles prevents undesired cleavage during ester hydrolysis or amidation [2]. However, Boc removal generates tert-butyl cations, necessitating scavengers (e.g., thiophenol) to prevent alkylation side products [2].
For substrates bearing multiple amines, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) offers orthogonality. Stable to piperidine (Fmoc deprotection) and moderate acids, ivDde is cleaved by 2–4% hydrazine in DMF without affecting tert-butyl esters or Boc groups [6]. This enables sequential installation of butylcarbamoyl moieties after backbone assembly. Similarly, the Alloc (allyloxycarbonyl) group provides chemoselectivity via Pd(0)-catalyzed deprotection (e.g., Pd(PPh₃)₄/CHCl₃/HOAc/NMM), leaving acid-labile groups (e.g., tert-butyl) intact [6] [9].
Table 2: Orthogonal Protecting Groups for Piperidine Nitrogen
Protecting Group | Deprotection Conditions | Compatibility | Orthogonal Partners |
---|---|---|---|
Boc | TFA/DCM (50-95%), 0°C–RT, 0.5–2 h [2][5] | Stable to bases, nucleophiles, hydrolysis | Fmoc, ivDde, Allyl esters |
ivDde | 2-4% Hydrazine/DMF, RT, 3 × 3 min [6] | Stable to piperidine, TFA (<30%) | Boc, Fmoc, tert-butyl |
Alloc | Pd(PPh₃)₄, CHCl₃/HOAc/NMM, Ar, 2 h [6] | Stable to acids (TFA), bases (piperidine) | Boc, ivDde, Trt |
Carboxyl protection typically employs tert-butyl esters, cleaved concurrently with Boc during final TFA treatment. For solution-phase synthesis requiring selective carboxyl activation, 4-OTBS benzyl esters offer a niche alternative. Cleavable via fluoride-mediated deprotection (TBAF) or mild acid (1% TFA), they generate p-quinone methide intermediates that hydrolyze spontaneously [4].
While 1-(butylcarbamoyl)piperidine-4-carboxylic acid lacks chiral centers, asymmetric synthesis becomes crucial for substituted analogs (e.g., 3-methylpiperidine derivatives). Transition metal catalysis enables enantioselective construction of the piperidine ring. Nickel-catalyzed reductive cyclizations of imino esters or ketones afford chiral 3,4-disubstituted piperidines with >90% ee under photoredox conditions [7]. Additionally, palladium-catalyzed decarboxylative allylations of prochiral piperidin-4-yl malonates generate α-quaternary carboxylic acids with high enantiocontrol [7].
Organocatalysis provides complementary strategies. Thiourea-catalyzed Michael additions of nitroalkanes to α,β-unsaturated carboxylic acids attached to piperidine-4-yl scaffolds yield enantioenriched γ-nitro acids (up to 97% ee), reducible to γ-amino derivatives [7]. Similarly, phase-transfer catalysts (e.g., cinchona alkaloids) facilitate alkylations of piperidine-4-carboxylic acid Schiff bases, installing α-alkyl substituents stereoselectively [7].
Biological evaluation of such chiral analogs reveals stark enantiomeric differences. In ammonium salt derivatives of piperidine-4-carboxylic acid, (S)-configured compounds exhibit 3–5× enhanced antimicrobial activity against S. aureus and E. coli compared to R-isomers or racemates, underscoring the value of asymmetric methods [1] [7].
Solution-phase synthesis dominates large-scale production of 1-(butylcarbamoyl)piperidine-4-carboxylic acid. Advantages include:
However, solid-phase synthesis (SPS) excels in synthesizing piperidine-carboxylic acid libraries for SAR studies. Using Rink amide resin, Fmoc-piperidine-4-carboxylic acid is anchored via its carboxyl group. After Fmoc deprotection (piperidine), on-resin carbamoylation with butyl isocyanate, followed by TFA cleavage, directly yields the target compound. Orthogonal protections (e.g., ivDde on lysine analogs) allow selective modification [6] [9].
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale | Multi-gram to kilogram [1][5] | Milligram to gram [6][9] |
Purification | Crystallization, chromatography [5] | Filtration/washes, no intermediate purification [9] |
Functional Group Tolerance | Limited by solvent compatibility | High (ivDde, Alloc, Mmt orthogonal) [6][9] |
Automation Potential | Low | High (peptide synthesizers) [9] |
Typical Yield | 70–100% [1][5] | 60–85% [9] |
SPS limitations include resin loading capacity (<2 mmol/g) and swelling-dependent kinetics. The 4-OTBS benzyl ester linker exemplifies innovation here, enabling cleavage under near-neutral TBAF conditions to preserve acid-sensitive groups [4]. Conversely, solution-phase routes benefit from "safety-catch" linkers like Ddae (dialkyldiarylsilyl), hydrolyzable only after activation by oxidation [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2